

# Fimasartan vs. Losartan: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of the efficacy of Fimasartan, a newer angiotensin II receptor blocker (ARB), and Losartan, a widely established ARB for the treatment of hypertension. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative clinical performance, underlying mechanisms of action, and the methodologies of key studies.

### **Executive Summary**

Fimasartan, a more recent addition to the ARB class, has demonstrated comparable or, in some studies, superior efficacy in blood pressure reduction compared to Losartan. Clinical trials indicate that Fimasartan may offer a more potent and longer-lasting antihypertensive effect. Both drugs act by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This guide will delve into the quantitative data from comparative clinical trials, outline the experimental protocols of these studies, and visualize the shared signaling pathway.

### **Comparative Efficacy Data**

The following tables summarize the key quantitative data from head-to-head clinical trials comparing Fimasartan and Losartan in the management of mild-to-moderate hypertension and in patients with diabetic kidney disease.

Table 1: Comparison of Blood Pressure Reduction in Patients with Mild-to-Moderate Hypertension



| Parameter                                       | Fimasartan (60/120<br>mg daily)             | Losartan (50/100<br>mg daily) | Study Details                                                                                                                                      |
|-------------------------------------------------|---------------------------------------------|-------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Mean Reduction in<br>siDBP (mmHg) at<br>Week 12 | -11.26 (7.53)                               | -8.56 (7.72)                  | A 12-week, phase III, multicenter, randomized, doubleblind, parallel-group, dose escalation clinical trial in adult Korean patients.[1]            |
| Between-Group<br>Difference in siDBP<br>(mmHg)  | 2.70 (P = 0.0002) in<br>favor of Fimasartan | -                             | The lower limit of the 2-sided 95% CI (1.27 mmHg) was higher than the prespecified non-inferiority margin (-2.5 mmHg), suggesting superiority. [1] |
| Adverse Drug<br>Reaction (ADR)<br>Incidence     | 7.84%                                       | 10.40% (P = 0.3181)           | No statistically significant difference in tolerability between the groups.[1]                                                                     |

siDBP: sitting Diastolic Blood Pressure. Data are presented as mean (standard deviation).

Table 2: Comparison of Albuminuria Reduction in Patients with Diabetic Kidney Disease (FANTASTIC trial)



| Parameter                                                         | Fimasartan                                                                                                | Losartan          | Study Details                                                                                                                                 |
|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Baseline Urinary<br>Albumin-to-Creatinine<br>Ratio (ACR) (mg/gCr) | 1376.84                                                                                                   | 1521.07           | A randomized,<br>multicenter, double-<br>blind, 4-parallel-group,<br>dose-titration, phase<br>III study.[2]                                   |
| % Change in ACR at<br>24 weeks                                    | -38.13                                                                                                    | -19.71 (p < 0.01) | The antiproteinuric effect of Fimasartan was significantly greater than Losartan, even after adjusting for systolic blood pressure levels.[2] |
| Adverse Events                                                    | No significant differences in the incidences of estimated glomerular filtration decline and hyperkalemia. | -                 | Both treatments were well-tolerated.                                                                                                          |

## **Mechanism of Action and Signaling Pathway**

Both Fimasartan and Losartan are selective antagonists of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, they prevent angiotensin II from exerting its potent vasoconstrictive effects and stimulating the release of aldosterone from the adrenal glands. This leads to vasodilation, reduced sodium and water retention, and consequently, a decrease in blood pressure. Fimasartan is a pyrimidin-4(3H)-one derivative of losartan, a structural modification that is suggested to contribute to its higher potency and longer duration of action.

The core signaling pathway affected by both drugs is the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the point of intervention for these ARBs.





Click to download full resolution via product page

Figure 1: Simplified diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of action for Fimasartan and Losartan.

### **Experimental Protocols**

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the experimental protocols for the key comparative studies.

## Fimasartan vs. Losartan in Mild-to-Moderate Hypertension (Phase III Trial)

- Study Design: A 12-week, multicenter, prospective, randomized, double-blind, parallel-group, dose escalation, non-inferiority clinical trial with an optional 12-week extension phase.
- Patient Population: Adult Korean patients (aged 18 to 70 years) with mild-to-moderate essential hypertension.
- Randomization and Treatment: 506 patients were randomly allocated to receive either Fimasartan (n=256) or Losartan (n=250).
  - Initial dose: Fimasartan 60 mg daily or Losartan 50 mg daily.
  - Dose escalation: At week 4, if the sitting diastolic blood pressure (siDBP) was ≥ 90 mmHg,
     the dose was doubled to Fimasartan 120 mg or Losartan 100 mg.







- Primary Endpoint: The primary efficacy endpoint was the change in mean siDBP from baseline to week 12. Non-inferiority of Fimasartan to Losartan was the main objective.
- Tolerability Assessment: The incidence and severity of adverse events (AEs) and adverse drug reactions (ADRs) were evaluated.

The workflow for this clinical trial is illustrated in the diagram below.





Click to download full resolution via product page



Figure 2: Workflow of the Phase III comparative trial of Fimasartan vs. Losartan in hypertensive patients.

# FANTASTIC Trial: Fimasartan vs. Losartan in Diabetic Kidney Disease

- Study Design: A randomized, multicenter, double-blind, 4-parallel-group, dose-titration, phase III study.
- Patient Population: 341 patients with diabetic kidney disease.
- Randomization and Treatment: Patients were randomized to either Fimasartan or Losartan treatment groups. The study also investigated two different systolic blood pressure (SBP) targets.
- Primary Endpoint: The rate of change in the urinary albumin-to-creatinine ratio (ACR) from baseline to week 24.
- Safety Assessment: Monitoring for adverse events, including decline in estimated glomerular filtration rate and hyperkalemia.

### Conclusion

The available clinical evidence suggests that Fimasartan is a potent and well-tolerated angiotensin II receptor blocker with efficacy that is at least non-inferior, and in some cases superior, to that of Losartan in reducing both blood pressure and albuminuria. The structural differences between the two molecules may contribute to Fimasartan's enhanced potency. For researchers and drug development professionals, Fimasartan represents a significant advancement in the ARB class, offering a promising therapeutic alternative for the management of hypertension and related conditions. Further long-term studies are warranted to fully elucidate its cardiovascular protective effects compared to other established ARBs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Efficacy and tolerability of fimasartan, a new angiotensin receptor blocker, compared with losartan (50/100 mg): a 12-week, phase III, multicenter, prospective, randomized, double-blind, parallel-group, dose escalation clinical trial with an optional 12-week extension phase in adult Korean patients with mild-to-moderate hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The FimAsartaN proTeinuriA SusTaIned reduCtion in comparison with losartan in diabetic chronic kidney disease (FANTASTIC) trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fimasartan vs. Losartan: A Comparative Efficacy Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676594#comparing-the-efficacy-of-milfasartan-vs-existing-drug]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com